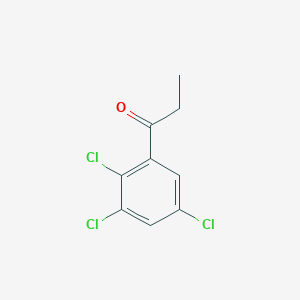
ethyl 6-hydroxy-4,4-dimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxy-4,4-dimethylhexanoate is an organic compound with the molecular formula C10H20O3 It is an ester derivative characterized by its unique molecular structure, which includes a hydroxy group and two methyl groups on the hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxy-4,4-dimethylhexanoate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxy-4,4-dimethylhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4,4-dimethylhexanoic acid.
Reduction: Formation of 6-hydroxy-4,4-dimethylhexanol.
Substitution: Formation of various ethers and esters depending on the substituent used.
Scientific Research Applications
Ethyl 6-hydroxy-4,4-dimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-4,4-dimethylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.
Comparison with Similar Compounds
Ethyl 6-hydroxy-4,4-dimethylhexanoate can be compared with other similar compounds such as:
Ethyl 6-hydroxyhexanoate: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
6-Hydroxy-4,4-dimethylhexanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
Properties
CAS No. |
1346004-61-2 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



